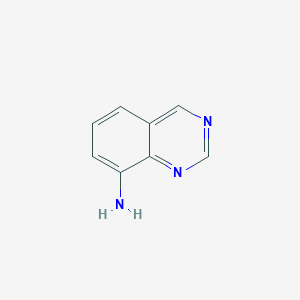

Quinazolin-8-amine

概要

説明

Quinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with an amine group attached at the 8th position

準備方法

Synthetic Routes and Reaction Conditions: Quinazolin-8-amine can be synthesized through various methods, including:

Microwave-assisted reaction: This method employs microwave irradiation to accelerate the reaction between guanidines and aldehydes, resulting in the formation of quinazoline derivatives.

Metal-mediated reaction: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives through cross-coupling reactions.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield of quinazoline derivatives.

Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to promote the reaction between hydrophobic and hydrophilic reactants, leading to the formation of quinazoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

化学反応の分析

Types of Reactions: Quinazolin-8-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

科学的研究の応用

Anticancer Activity

Quinazolin-8-amine derivatives have shown promising anticancer properties, particularly through their action as inhibitors of the epidermal growth factor receptor (EGFR). Several studies have documented the synthesis of compounds that exhibit significant cytotoxicity against various cancer cell lines:

- Erlotinib and Gefitinib : These are well-known EGFR inhibitors derived from quinazoline structures, demonstrating efficacy in treating non-small cell lung cancer (NSCLC) .

- New Derivatives : Recent research synthesized novel quinazolinone derivatives that displayed potent anticancer activity against breast (MCF7) and lung (A549) cancer cell lines. For instance, compounds with specific substitutions at positions 2 and 6 showed improved binding affinity and selectivity towards EGFR .

| Compound Name | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 | MCF7 |

| Fluorinated quinazolinone-sulphonamide hybrids | Various cancers | Significant | Various |

Antihypertensive Effects

This compound derivatives have been utilized as alpha-1 adrenergic receptor antagonists, leading to their application in treating hypertension. Drugs like prazosin and doxazosin are examples of successful antihypertensive agents derived from this scaffold .

Anti-inflammatory Properties

Recent studies have identified quinazoline derivatives with significant anti-inflammatory effects. A series of 4-amino quinazoline derivatives were synthesized and tested for their activity compared to standard anti-inflammatory drugs like indomethacin. One compound demonstrated superior potency .

Antiviral and Antimicrobial Activity

This compound has also shown potential as an antiviral agent. For instance, certain derivatives have been found effective against viral infections by inhibiting viral replication pathways. Additionally, compounds have exhibited antifungal properties against strains such as Fusarium moniliforme .

Structure-Activity Relationship (SAR)

The biological activity of quinazolin-8-amines is heavily influenced by their structural modifications. SAR studies indicate that substitutions at specific positions on the quinazoline ring can significantly enhance pharmacological effects:

- Position 6 Halogenation : Enhances anticancer activity by improving binding interactions.

- Amino Acid Hybridization : Combining quinazoline with amino acids has led to the development of dual inhibitors that exhibit enhanced selectivity and bioavailability .

Case Studies

Several case studies highlight the successful application of quinazolin-8-amines in drug discovery:

- Dual Inhibitors for Cancer Treatment : A study designed hybrid molecules combining quinazoline with l-amino acids, resulting in improved binding affinity to EGFR .

- Antituberculosis Agents : Novel quinazolinone derivatives were synthesized and tested against multi-drug resistant Mycobacterium tuberculosis, showing promising results .

- Antidiabetic Activity : Certain derivatives have demonstrated inhibition of alpha-amylase and alpha-glucosidase, suggesting potential use in managing diabetes .

作用機序

The mechanism of action of quinazolin-8-amine involves its interaction with various molecular targets and pathways. For example, certain this compound derivatives act as inhibitors of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . These compounds can also inhibit bacterial quorum sensing systems, thereby reducing biofilm formation and bacterial virulence .

類似化合物との比較

Quinazolin-8-amine can be compared with other similar compounds such as:

Quinazolin-4-amine: This compound has an amine group at the 4th position and exhibits similar biological activities.

Quinazolin-2-amine: This compound has an amine group at the 2nd position and is known for its anticancer and antimicrobial properties.

Quinazolinone derivatives: These compounds have a carbonyl group at the 4th position and are widely studied for their diverse pharmacological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

生物活性

Quinazolin-8-amine, a member of the quinazoline family, has garnered attention due to its diverse biological activities. This compound has been explored for its potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is characterized by a bicyclic structure that includes a quinazoline ring system. Its chemical structure allows for various modifications that can enhance its biological activity. The compound's ability to interact with multiple biological targets makes it a significant subject of research in medicinal chemistry.

1. Anticancer Activity

This compound derivatives have shown promising results in anticancer studies. For instance, hybrid compounds synthesized from quinazolinone have demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM . A specific derivative exhibited an EGFR inhibitory profile comparable to established drugs like erlotinib .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10 | MDA-MB-231 | 0.36 | EGFR inhibition |

| Compound 19 | Various Tumor Lines | 40.90 | Cytotoxicity via multiple pathways |

2. Anti-inflammatory Effects

Research indicates that certain quinazolinone-based hybrids exhibit significant anti-inflammatory properties. For example, compounds linked to thiazole structures have been tested for COX enzyme inhibition, showing promising results in reducing inflammation . The structure-activity relationship (SAR) studies suggest that bulky groups enhance biological activity.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | COX Inhibition (%) | Remarks |

|---|---|---|

| Compound 19 | 85% | High selectivity for COX-2 |

| Compound 21 | 75% | Effective in vitro |

3. Enzyme Inhibition

This compound has been explored for its enzyme inhibition capabilities, particularly against dipeptidyl peptidase IV (DPP-IV) and urease enzymes. A notable compound showed an IC50 value of 0.76 nM for DPP-IV inhibition, indicating its potential as an antidiabetic agent . Additionally, some derivatives have demonstrated significant urease inhibition, which is crucial for treating urinary tract infections.

Table 3: Enzyme Inhibition Potency of this compound Derivatives

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| DPP-IV | Compound 21 | 0.76 |

| Urease | Compound 22 | Not reported |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various quinazoline derivatives, researchers synthesized several compounds and tested them against multiple cancer cell lines. The study found that the most potent derivative significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells, suggesting a potential pathway for therapeutic application .

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory mechanisms of quinazolinone hybrids revealed that these compounds could modulate cytokine release and inhibit NF-kB signaling pathways in vitro. This suggests their utility in treating chronic inflammatory diseases .

特性

IUPAC Name |

quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462901 | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-74-3 | |

| Record name | 8-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do quinazolin-8-amines interact with their target, CDKs, and what are the downstream effects?

A1: Quinazolin-8-amines, specifically those designed as 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, demonstrate potent inhibitory activity against CDKs. They achieve this by competitively binding to the ATP-binding pocket of CDKs. [, ] This binding interaction effectively blocks ATP from accessing the kinase, thereby inhibiting its enzymatic activity. [, ] As CDKs play crucial roles in cell cycle progression, inhibiting their function leads to cell cycle arrest and potentially induces apoptosis in rapidly dividing cancer cells. [, ]

Q2: What is the structural basis for the enhanced potency observed in ring-constrained quinazolin-8-amine CDK inhibitors compared to their unconstrained counterparts?

A2: Research indicates that incorporating a ring constraint within the thiazolylpyrimidine scaffold, leading to the formation of this compound derivatives, generally results in enhanced inhibitory potency against CDK2cyclin E compared to their unconstrained counterparts. [] This enhanced potency likely stems from the constrained structure mimicking the natural conformation of the inhibitors within the CDK2 ATP binding pocket, leading to more favorable binding interactions. [] X-ray crystallography studies of a representative this compound (2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]this compound) in complex with CDK2-cyclin A validate this hypothesis, confirming the compound's binding mode within the ATP binding site. []

Q3: What are the potential research avenues for improving the selectivity profile of quinazolin-8-amines across the CDK family?

A3: Developing CDK inhibitors with a refined selectivity profile, particularly those exhibiting high selectivity for specific CDK isoforms like CDK4, is crucial for targeted therapeutic interventions. [] Researchers are exploring the synthesis of 5-methyl-N-[4(piperazin-1-yl)phenyl]thiazolo[4,5-h]quinazoline-2,8-diamine, a this compound derivative, inspired by the SAR data of a structurally related CDK4-selective inhibitor. [] This pursuit underscores the ongoing efforts to fine-tune the structure of quinazolin-8-amines for enhanced isoform selectivity within the CDK family.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。